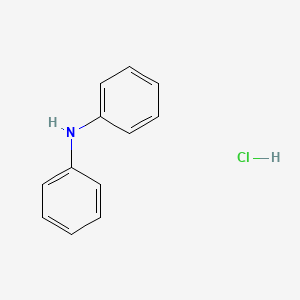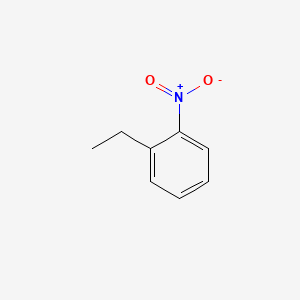
3,6-Dithia-1,8-octanediol
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 3,6-Dithia-1,8-octanediol is copper ions . The compound acts as an exogenous chelator , binding to copper ions and affecting their bioavailability .
Mode of Action
This compound interacts with copper ions by chelation , a process where the compound forms multiple bonds with a single metal ion . This interaction alters the distribution and availability of copper ions, which can influence various biochemical processes.
Biochemical Pathways
oxidative phosphorylation , neurotransmitter synthesis , and connective tissue formation . By chelating copper, this compound could potentially influence these processes .
Pharmacokinetics
Its interaction with copper ions could influence its distribution, as it may accumulate in areas with high copper concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its chelation of copper ions. By binding to copper, it can alter the metal’s bioavailability, potentially affecting the function of copper-dependent enzymes and proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other metal ions could compete with copper for chelation. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its ability to chelate copper .
Análisis Bioquímico
Biochemical Properties
3,6-Dithia-1,8-octanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as an exogenous chelator to evaluate membrane-permeable copper-selective fluorescent sensors for imaging kinetically labile copper pools . This interaction is crucial for studying copper metabolism and its role in biological systems. Additionally, this compound has been employed in the asymmetric total synthesis of complex molecules such as (+)-6-epi-castanospermine and polyhydroxylated alkaloids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a chelator allows it to bind to metal ions, thereby affecting metal ion homeostasis within cells. This can lead to changes in cell function, including alterations in enzyme activity and gene expression. The compound’s ability to interact with copper ions is particularly noteworthy, as copper is an essential micronutrient involved in numerous cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a chelator, it can bind to metal ions such as copper, thereby influencing the activity of metalloenzymes and other metal-dependent processes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can affect gene expression by altering the availability of metal ions that serve as cofactors for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have shown that this compound can maintain its chelating activity over extended periods, although its efficacy may decrease over time due to degradation or other factors .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating metal ion homeostasis and enzyme activity. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the transport and utilization of metal ions, thereby influencing metabolic flux and metabolite levels. The compound’s role as a chelator allows it to modulate the availability of metal ions, which can have downstream effects on metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to bind to metal ions also influences its distribution, as it can form complexes with metal ions that are transported to various cellular locations .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with other biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to chelate metal ions also plays a role in its localization, as metal ion complexes can be transported to specific subcellular sites where they exert their effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dithia-1,8-octanediol can be synthesized through the reaction of ethylene glycol with thiodiglycol under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dithia-1,8-octanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
3,6-Dithia-1,8-octanediol has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dithiane
- 1,4-Dithiane
- 1,8-Octanediol
- 2,2′-Thiodiethanol
- 3,3′-Thiodipropanol
Uniqueness
3,6-Dithia-1,8-octanediol is unique due to its specific structure, which includes two sulfur atoms and two hydroxyl groups. This structure allows it to act as an effective chelating agent and catalyst poison, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHFSBXFZGYBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063740 | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5244-34-8 | |
| Record name | 3,6-Dithia-1,8-octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiaoctanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedithiodiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITHIAOCTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,6-Dithia-1,8-octanediol?
A1: this compound is an organic compound with the molecular formula C6H14O2S2 and a molecular weight of 182.3 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of an eight-carbon chain with two hydroxyl groups at the terminal carbons and two sulfur atoms linked to the third and sixth carbons.
Q2: How does this compound improve the lightfastness of water-based printing inks?
A: While the exact mechanism is not fully elucidated in the provided research, the addition of this compound (DTO) to water-based printing inks was shown to enhance their lightfastness []. This improvement is linked to the observation that ink films containing DTO exhibited fewer changes in their FTIR spectra after artificial aging compared to the original inks []. This suggests that DTO might act as a stabilizer, preventing or reducing photodegradation reactions within the ink film.
Q3: How is this compound used in heavy metal sorption?
A: this compound can be grafted onto kaolinite clay, creating a nanohybrid material with improved heavy metal sorption properties []. This modification takes advantage of the strong sulfur-metal linkages to bind heavy metals from wastewater. The resulting material exhibited promising results in removing zinc from both simple solutions and real wastewater samples [].
Q4: What is the role of this compound in the chelation therapy for lead poisoning?
A: Research suggests that this compound, along with similar compounds containing vicinal thioether groups, can effectively chelate lead []. This interaction enhances lead excretion, reverses some lead-induced biochemical changes, and mobilizes lead from tissues in poisoned rats []. This ability to bind and remove lead makes it a potential antidote for lead intoxication.
Q5: How does this compound interact with silver chloride (AgCl) in photographic processes?
A: this compound acts as a ripener in the conversion of AgCl to AgClBr, a crucial step in silver halide photographic processes []. Ripeners like this compound significantly accelerate the halide conversion rate, influencing the final photographic characteristics [].
Q6: Can this compound be used to modify silica materials?
A: Yes, this compound can be incorporated into silica materials through the sol-gel process []. This modification was confirmed using infrared analysis and thermogravimetric curves [], indicating the successful formation of modified silica with potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














